molecular formula C22H24O2 B1680037 (R,R)-cis-Diethyl tetrahydro-2,8-chrysenediol CAS No. 138090-06-9

(R,R)-cis-Diethyl tetrahydro-2,8-chrysenediol

Cat. No. B1680037
M. Wt: 320.4 g/mol
InChI Key: MASYAWHPJCQLSW-ZIAGYGMSSA-N
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Description

“(R,R)-cis-Diethyl tetrahydro-2,8-chrysenediol”, also known as “(R,R)-THC”, is a potent subtype-selective ligand . It acts as an agonist at the ERα receptor and an antagonist at the ERβ receptor . .


Physical And Chemical Properties Analysis

“(R,R)-cis-Diethyl tetrahydro-2,8-chrysenediol” has a molecular weight of 320.42 and a formula of C22H24O2 . It is soluble to 100 mM in DMSO and to 100 mM in ethanol . The compound has a density of 1.2±0.1 g/cm3, a boiling point of 519.0±50.0 °C at 760 mmHg, and a flash point of 239.5±24.7 °C .

Scientific Research Applications

Estrogen Receptor Research

(R,R)-cis-Diethyl tetrahydro-2,8-chrysenediol has been studied for its role as an estrogen receptor ligand. In particular, it has shown selective activity on estrogen receptor subtypes. The compound acts as an agonist on estrogen receptor alpha (ERalpha) and as a complete antagonist on estrogen receptor beta (ERbeta). This subtype-selective estrogenic activity indicates its potential application in hormone-related research and therapies (Meyers et al., 1999).

Structural Characterization in Biochemistry

Another significant application of (R,R)-cis-Diethyl tetrahydro-2,8-chrysenediol is in structural characterization studies. It has been used to study the conformational effects on the ligand binding domain (LBD) of estrogen receptors. This research provides insights into the novel modes of estrogen receptor antagonism, enhancing our understanding of receptor-ligand interactions and assisting in the development of new therapeutic agents (Shiau et al., 2002).

Applications in Organic Chemistry

In the field of organic chemistry, derivatives of (R,R)-cis-Diethyl tetrahydro-2,8-chrysenediol have been utilized in various studies. For instance, its derivatives have been used in the synthesis and characterization of organometallic compounds, contributing to the development of novel catalysts and materials. This demonstrates its versatility and applicability in advancing organic synthesis techniques and materials science research (Yasuda, Yamamoto, & Nozaki, 1979).

Future Directions

In a study, “(R,R)-cis-Diethyl tetrahydro-2,8-chrysenediol” was used to investigate a novel resveratrol-induced pathway that increases neuron-derived cell resilience against oxidative stress . The study found that ERβ/NGB is a novel pathway triggered by low Res concentrations that lead to rapid and persistent NGB accumulation in the cytosol and in mitochondria, where the protein contributes to reducing the apoptotic death induced by hydrogen peroxide (H2O2) . This suggests that “(R,R)-cis-Diethyl tetrahydro-2,8-chrysenediol” could have potential applications in neurodegenerative disease research.

properties

IUPAC Name

(5R,11R)-5,11-diethyl-5,6,11,12-tetrahydrochrysene-2,8-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24O2/c1-3-13-9-15-11-17(23)6-8-20(15)22-14(4-2)10-16-12-18(24)5-7-19(16)21(13)22/h5-8,11-14,23-24H,3-4,9-10H2,1-2H3/t13-,14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MASYAWHPJCQLSW-ZIAGYGMSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CC2=C(C=CC(=C2)O)C3=C1C4=C(CC3CC)C=C(C=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H]1CC2=C(C=CC(=C2)O)C3=C1C4=C(C[C@H]3CC)C=C(C=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6040749, DTXSID501017647
Record name (R,R)-cis-Diethyltetrahydro-2,8-chrysenediol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6040749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5,11-cis-Diethyl-5,6,11,12-tetrahydrochrysene-2,8-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501017647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R,R)-cis-Diethyl tetrahydro-2,8-chrysenediol

CAS RN

221368-54-3, 138090-06-9
Record name 5,11-Diethyl-5,6,11,12-tetrahydrochrysene-2,8-diol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0221368543
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,8-Chrysenediol, 5,11-diethyl-5,6,11,12-tetrahydro-, (5R,11R)-rel-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0138090069
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (R,R)-cis-Diethyltetrahydro-2,8-chrysenediol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6040749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5,11-cis-Diethyl-5,6,11,12-tetrahydrochrysene-2,8-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501017647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,8-CHRYSENEDIOL, 5,11-DIETHYL-5,6,11,12-TETRAHYDRO-, (5R,11R)-REL-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/89HTC2NWF3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 2,8-CHRYSENEDIOL, 5,11-DIETHYL-5,6,11,12-TETRAHYDRO-, (5R,11R)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JDD6B8E8CW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
16
Citations
DY Donna, W Lin, T Chen, BM Forman - Bioorganic & medicinal chemistry, 2013 - Elsevier
FXR (farnesoid X receptor, NRIH4), a nuclear receptor, plays a major role in the control of cholesterol metabolism. FXR ligands have been investigated in preclinical studies for targeted …
Number of citations: 25 www.sciencedirect.com
P Blommel, GT Hanson… - Journal of biomolecular …, 2004 - journals.sagepub.com
As the push to reduce cost per well in high-throughput screening reaches the practical limitations of liquid handling, future cost savings will likely arise from an increase in information …
Number of citations: 21 journals.sagepub.com
M Petrascheck - academia.edu
One goal of aging research is to find drugs that delay the onset of age-associated disease. Studies in invertebrates, particularly Caenorhabditis elegans, have uncovered numerous …
Number of citations: 0 www.academia.edu
JL Lauer-Fields, TP Spicer, PS Chase, M Cudic… - Analytical …, 2008 - Elsevier
The major components of the cartilage extracellular matrix are type II collagen and aggrecan. Type II collagen provides cartilage with its tensile strength, whereas the water-binding …
Number of citations: 13 www.sciencedirect.com
X Ye, JM Linton, NJ Schork, LB Buck, M Petrascheck - hillblomcenter.ucsf.edu
One goal of aging research is to find drugs that delay the onset of age-associated disease. Studies in invertebrates, particularly Caenorhabditis elegans, have uncovered numerous …
Number of citations: 4 hillblomcenter.ucsf.edu
X CHEN - obihiro.repo.nii.ac.jp
Zebrafish possess a single functional androgen receptor (AR) to which androgens exhibit strong binding affinity (Hossain et al., 2008; Jørgensen et al., 2007). The amino acid sequence …
Number of citations: 2 obihiro.repo.nii.ac.jp
X Ye, JM Linton, NJ Schork, LB Buck… - Aging cell, 2014 - Wiley Online Library
One goal of aging research is to find drugs that delay the onset of age‐associated disease. Studies in invertebrates, particularly C aenorhabditis elegans, have uncovered numerous …
Number of citations: 133 onlinelibrary.wiley.com
JL Lauer-Fields, TP Spicer, PS Chase… - Analytical …, 2008 - ncbi.nlm.nih.gov
The major components of the cartilage extracellular matrix are type II collagen and aggrecan. Type II collagen provides cartilage with its tensile strength, while the water-binding …
Number of citations: 3 www.ncbi.nlm.nih.gov
K Yam - 2011 - open.library.ubc.ca
Mycobacterium tuberculosis (Mtb) is the leading cause of mortality from bacterial infection. A cholesterol degradation pathway identified in Mtb is implicated in the pathogen’s survival in …
Number of citations: 3 open.library.ubc.ca
SD Orwig, PV Chi, Y Du, SE Hill, MA Cavitt… - ACS chemical …, 2014 - ACS Publications
Mutations in the olfactomedin domain of myocilin (myoc-OLF) are the strongest link to inherited primary open angle glaucoma. In this recently identified protein misfolding disorder, …
Number of citations: 20 pubs.acs.org

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